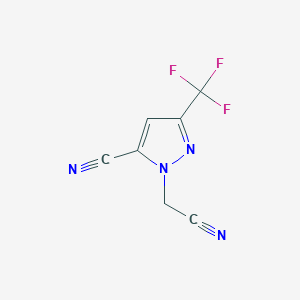

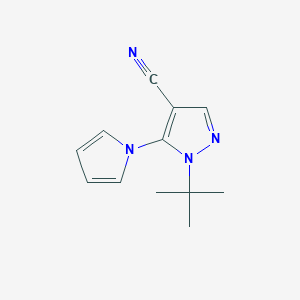

1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile

説明

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This is due to the unique properties of the trifluoromethyl group, such as its high electronegativity and the ability to form strong carbon-fluorine bonds .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds often involves the activation of the C–F bond in organic synthesis . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Molecular Structure Analysis

The C–F bond is the strongest single bond in organic compounds . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, are often used as starting materials in the synthesis of diverse fluorinated compounds .Chemical Reactions Analysis

Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds, including trifluoromethylalkenes, trifluoromethylated aromatic and alkyl compounds, trifluoromethylketones, diazo compounds, and N -tosylhydrazones of trifluoromethyl ketones, alkyltriflones, etc .Physical And Chemical Properties Analysis

The trifluoromethyl group imparts unique physical and chemical properties to the compounds it is part of. For example, it increases the compound’s electronegativity and ability to form strong carbon-fluorine bonds .科学的研究の応用

Chemistry and Synthesis of Heterocycles

Pyrazole derivatives, such as 1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, serve as valuable building blocks in the synthesis of heterocyclic compounds. These compounds are utilized in generating diverse heterocycles, including pyrazolo-imidazoles, thiazoles, and spiropyrans, under mild reaction conditions. The unique reactivity of these derivatives enables the formation of versatile cynomethylene dyes and other heterocyclic compounds from a wide range of precursors, indicating their significance in synthetic chemistry (Gomaa & Ali, 2020).

Antimicrobial and Anti-inflammatory Agents

Research has highlighted the importance of trifluoromethylpyrazoles as potent antimicrobial and anti-inflammatory agents. The presence of the trifluoromethyl group, especially at specific positions on the pyrazole nucleus, significantly affects the activity profile of these compounds. This has led to investigations into novel anti-inflammatory and antibacterial agents with improved action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).

Anticancer Applications

Pyrazoline derivatives, related to pyrazole chemistry, have shown significant potential in anticancer activity. Various synthetic methods have been employed to develop pyrazoline derivatives demonstrating a wide array of biological effects. The research in this area suggests the potential of these derivatives as promising moieties for anticancer applications, indicating an area of interest for further investigation (Ray et al., 2022).

Organometallic Chemistry

The chemistry of hydridotris(pyrazolyl)borates and related pyrazole-based ligands in organometallic complexes of Group 5 metals offers insights into their applications in modeling metalloprotein interactions and developing new organometallic chemistry. The physico-chemical properties of these complexes, particularly vanadium, niobium, and tantalum complexes, have been explored for various applications, including catalysis (Etienne, 1996).

Multicomponent Synthesis for Bioactive Derivatives

The synthesis of pyrazole derivatives through multicomponent reactions (MCRs) emphasizes their therapeutic potential. Recent developments in MCRs for synthesizing biologically active molecules containing the pyrazole moiety have showcased antibacterial, anticancer, antifungal, and antioxidant activities. This approach underlines the efficiency and versatility of pyrazole derivatives in drug discovery (Becerra, Abonía, & Castillo, 2022).

作用機序

Target of Action

Compounds containing trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

Trifluoromethyl-containing compounds, which have three equivalent c–f bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .

Biochemical Pathways

The trifluoromethylation of carbon-centered radical intermediates is a known biochemical pathway .

Pharmacokinetics

The compound has a predicted boiling point of 2115±350 °C and a predicted density of 1460±006 g/cm3 (Temp: 20 °C; Press: 760 Torr) .

Result of Action

The activation of the c–f bond in organic synthesis is a challenging task, and trifluoromethyl-containing compounds are potential starting materials for the synthesis of diverse fluorinated compounds .

Action Environment

The physical properties of the compound, such as its boiling point and density, may be influenced by environmental conditions .

将来の方向性

特性

IUPAC Name |

2-(cyanomethyl)-5-(trifluoromethyl)pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N4/c8-7(9,10)6-3-5(4-12)14(13-6)2-1-11/h3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNUMSGYGDUAIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1C(F)(F)F)CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(furan-2-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1480682.png)

![[(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride](/img/structure/B1480691.png)